N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of Bruton’s Tyrosine Kinase (BTK) and Janus Kinase (JAK). These kinases are critical in various signaling pathways involved in immune response and cell proliferation. The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often associated with biological activity.
The synthesis of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves several key steps:
The molecular formula for N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is C₁₁H₈N₄O. Its structure features a pyrrolo[2,3-d]pyrimidine ring system linked to a benzamide group. Key structural attributes include:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography for detailed insights into its interaction with biological targets.
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide participates in various chemical reactions typical of amides and heterocycles:
These reactions are fundamental for modifying the compound to enhance its pharmacological properties.
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide acts primarily as an inhibitor of Bruton’s Tyrosine Kinase and Janus Kinase pathways:
The efficacy of this compound in inhibiting these kinases has been supported by various biological assays demonstrating its potential therapeutic benefits against related diseases .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed for determining purity and stability over time.
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has several promising applications:
Pyrrolo[2,3-d]pyrimidine, a 7-deazapurine isostere, has evolved from early nucleoside analog applications to a cornerstone scaffold in modern kinase inhibitor discovery. Its structural mimicry of adenine enables competitive ATP binding within kinase catalytic domains, while its synthetic versatility allows strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Historically, this scaffold gained prominence through its incorporation into antimetabolites and signal transduction inhibitors, with key milestones including the development of Janus kinase (JAK) inhibitors like tofacitinib derivatives [9] and multi-kinase inhibitors such as sunitinib-inspired compounds [5] [8]. Unlike purines, the scaffold’s reduced hydrogen-bonding capacity often confers higher kinase selectivity, and its planar heteroaromatic system facilitates optimal π-stacking interactions within hydrophobic kinase pockets. Metabolic stability is enhanced by replacing the N7 nitrogen with carbon, reducing susceptibility to enzymatic degradation—a critical advancement over early purine-based therapeutics [1] [6].
The scaffold’s diversification accelerated with the advent of fragment-based drug design and structure-guided optimization. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides emerged as orally bioavailable PKB/Akt inhibitors, overcoming the rapid clearance issues of earlier analogs like CCT128930 [1]. Similarly, incorporation into diarylurea and diarylamide systems yielded broad-spectrum anticancer agents with nanomolar potency against the NCI-60 panel, demonstrating the scaffold’s adaptability to diverse pharmacophore configurations [5] [8].
Table 1: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Compound Class | Primary Target(s) | Key Advancement | Reference |
---|---|---|---|
4-Benzylpiperidin-4-amines | PKB/Akt | ATP-competitive inhibition; moderate selectivity | [1] |
Diarylureas | VEGFR-2, PDGFR, KIT | Multi-kinase inhibition; antiangiogenic effects | [5] [8] |
4-Carboxamide derivatives | PKB/Akt | Oral bioavailability; reduced clearance | [1] |
Hydrazide-benzylidenes | EGFR, Her2, VEGFR-2 | Multi-targeted activity; apoptosis induction | [8] |
The N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide motif represents a structurally refined chemotype engineered for optimized kinase engagement. This derivative anchors the pyrrolopyrimidine core to a benzamide-linked pharmacophore, creating a bifunctional inhibitor capable of simultaneous ATP-pocket binding and allosteric modulation. The benzamide moiety serves as a versatile "exit vector," enabling the attachment of substituents that penetrate specific kinase hydrophobic regions, thereby dictating selectivity profiles. For instance:
Table 2: Structure-Activity Relationships (SAR) of Key N-(Pyrrolo[2,3-d]pyrimidin-4-yl)benzamide Derivatives
R Group on Benzamide | Kinase Targets (IC₅₀) | Cellular Activity | Key Interactions |
---|---|---|---|
p-Fluorophenyl (Compound 35) | c-Met (0.612 µM) | A549 IC₅₀ = 5.29 µM; G0/G1 arrest | H-bonds with Met1160; hydrophobic cleft filling |
m-Tolyl urea (Compound 15c) | VEGFR-2 (4.7 nM) | Antiangiogenic effects | H-bonds with Glu885, Asp1046 |
4-Fluorobenzylidene (Compound 5k) | EGFR (40 nM), VEGFR-2 (204 nM) | HepG2 IC₅₀ = 29 µM; caspase-3 activation | Multi-kinase engagement; π-stacking |
2,4-Dichlorobenzyl (CCT128930) | PKBβ (6.0 nM) | High clearance in vivo | P-loop hydrophobic interaction |
Structure-Activity Relationship (SAR) Insights:
The strategic integration of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide into inhibitor design thus addresses historical limitations of early analogs—achieving balanced potency, selectivity, and oral bioavailability through rational structural hybridization.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: